molecular formula C24H33B2NO4 B12501665 Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine

Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine

Cat. No.: B12501665
M. Wt: 421.1 g/mol
InChI Key: OCOXSASWGGEHJJ-UHFFFAOYSA-N
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Description

Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: is an organic compound that features two boronic ester groups attached to a central amine. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of boronic ester groups makes it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine typically involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or toluene. The reaction conditions usually include heating the mixture to reflux for several hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic acid derivatives.

    Reduction: Reduced boronic ester compounds.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism by which Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine exerts its effects is primarily through its role as a boronic ester. In cross-coupling reactions, the boronic ester groups facilitate the formation of carbon-carbon bonds by interacting with palladium catalysts. The molecular targets include aryl halides, and the pathways involved are typically those of the Suzuki-Miyaura coupling mechanism[9][9].

Comparison with Similar Compounds

Uniqueness: Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine is unique due to its dual boronic ester groups attached to a central amine, which enhances its reactivity and versatility in various organic transformations. Its ability to participate in multiple types of reactions makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C24H33B2NO4

Molecular Weight

421.1 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline

InChI

InChI=1S/C24H33B2NO4/c1-21(2)22(3,4)29-25(28-21)17-9-13-19(14-10-17)27-20-15-11-18(12-16-20)26-30-23(5,6)24(7,8)31-26/h9-16,27H,1-8H3

InChI Key

OCOXSASWGGEHJJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C

Origin of Product

United States

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